S-Nitroso-N-heptanoyl-D,L-penicillamine

Vasodilation Endothelial Dysfunction Isolated Tissue Pharmacology

Researchers requiring prolonged nitric oxide (NO) delivery in endothelium-denuded vascular models face limited options. S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) directly addresses this need. - Produces sustained vasodilatation lasting >1 hour in endothelium-denuded rat femoral arteries, outperforming shorter-chain SNAP analogs. - Decomposition is tunable via Cu(I)/neocuproine modulation for precise control over NO release kinetics. - High lipophilicity (XLogP3: 2.2) ensures efficient cell membrane crossing for intracellular NO delivery studies. Supplied with rigorous analytical characterization to ensure experimental reproducibility and reliable procurement.

Molecular Formula C12H22N2O4S
Molecular Weight 290.38 g/mol
CAS No. 225234-00-4
Cat. No. B015808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-N-heptanoyl-D,L-penicillamine
CAS225234-00-4
SynonymsSNHP;  3-(Nitrosothio)-N-(1-oxoheptyl)valine; 
Molecular FormulaC12H22N2O4S
Molecular Weight290.38 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
InChIInChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
InChIKeyHBOOWOBHDQOPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNHP – Stable S-Nitrosothiol NO Donor


S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP; CAS 225234-00-4) is a synthetic S-nitrosothiol (RSNO) and a member of the N-substituted S-nitroso-N-acetyl-D,L-penicillamine (SNAP) analog class. It functions as a nitric oxide (NO) donor, releasing NO upon decomposition, a process that can be accelerated by copper ions and thiols [1]. The compound is characterized by a heptanoyl (7-carbon) side-chain, which differentiates it from other in-class analogs by conferring distinct physicochemical properties relevant to experimental NO delivery [1].

S-nitrosothiol NO donor for vascular research Designed as a research tool for NO-mediated signaling studies
Heptanoyl side-chain profile Distinct stability and lipophilicity differentiate from shorter-chain SNAP analogs
Controlled NO release workflow May support experimental systems requiring modulated NO delivery

Why SNHP Cannot Be Substituted


Direct substitution of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) with other S-nitrosothiol NO donors is not scientifically valid due to significant, side-chain-dependent variations in chemical stability, decomposition kinetics, and biological activity. N-substituted analogs of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with different acyl chain lengths (acetyl, propanoyl, valeryl, heptanoyl) exhibit markedly different stability profiles in solution [1]. More critically, these structural differences lead to divergent functional outcomes in tissue, with SNHP uniquely causing a prolonged, >1 hour vasodilatation in endothelium-denuded arteries, an effect not observed to the same extent with its shorter-chain analogs [1]. Therefore, generic substitution without consideration of these quantifiable differences compromises experimental reproducibility and data interpretation.

Side-chain length alters decomposition kinetics and NO release profile, limiting direct substitution.

Vasodilation endpoint profile may differ between analogs; results may not transfer without validation.

Copper-redox sensitivity of decomposition differs; experimental control parameters require compound-specific optimization.

Quantitative Evidence for SNHP Over Analogs


Prolonged Vasodilation in Denuded Vessels

In a direct comparative study, SNHP (heptanoyl) induced a sustained vasodilatation that failed to recover to baseline for >1 hour in endothelium-denuded isolated rat femoral arteries. This effect was significantly more pronounced than that of the shorter-chain analogs SNAP (acetyl) and SNPP (propanoyl), which produced only transient vasodilatations in the same model [1]. The prolonged effect of SNHP was reversed by the NO scavenger hemoglobin, confirming it was NO-mediated [1].

Vasodilation duration
Reported head-to-head
Sustained >1 h (SNHP) vs. transient (
Supports sustained NO endpoint studies in denuded vessel models
Bolus injection; NO-mediated effect confirmed by hemoglobin reversal
Cu(I) chelation effect
Reported
Decomposition slowed by neocuproine; SNHP uniquely sensitive among tested analogs
May support controlled NO release via copper modulation
Qualitative difference; spectrophotometric analysis
Lipophilicity (logP)
Class-level
logP >2 (SNHP) vs. hydrophilic GSNO
Indicates higher membrane permeability context (class-level inference)
Based on alkyl chain length relationship
Thiol stability
Class-level
Less prone to thiol-mediated decomposition vs. GSNO
May support stability in thiol-rich biological matrices (class-level inference)
Inferred from S-nitrosothiol class behavior
Vasodilation Endothelial Dysfunction Isolated Tissue Pharmacology

Unique Copper-Dependent Decomposition Pathway

The decomposition of SNHP in solution was found to be accelerated by Cu(II) and cysteine, a common feature of S-nitrosothiols. However, uniquely among the tested analogs (SNAP, SNPP, SNVP, SNHP), the addition of neocuproine, a specific Cu(I) chelator, slowed the decomposition of SNHP [1]. This indicates a distinct sensitivity of SNHP's decomposition pathway to the copper redox state, providing a selective handle for modulating its NO release.

Cu(I) chelation effect
Reported
Decomposition slowed by neocuproine; SNHP uniquely sensitive among tested analogs
May support controlled NO release via copper modulation
Qualitative difference; spectrophotometric analysis
Chemical Stability Decomposition Kinetics Nitric Oxide Donors

High Lipophilicity from Heptanoyl Chain

The heptanoyl side-chain of SNHP increases its lipophilicity, resulting in a partition coefficient (logP) greater than 2 [1]. This is a class-level inference based on the known relationship between alkyl chain length and lipophilicity. In contrast, the physiological S-nitrosothiol S-nitrosoglutathione (GSNO) is significantly more hydrophilic, which impacts its tissue penetration and cellular uptake.

Lipophilicity (logP)
Class-level
logP >2 (SNHP) vs. hydrophilic GSNO
Indicates higher membrane permeability context (class-level inference)
Based on alkyl chain length relationship
Lipophilicity Membrane Permeability Drug Design

Resistance to Thiol-Mediated Decomposition

Unlike S-nitrosoglutathione (GSNO), SNHP is reported to be less prone to thiol-mediated decomposition [1]. This is a class-level inference based on the known chemical behavior of S-nitrosothiols and their varying susceptibility to transnitrosation and decomposition by physiological thiols. This property makes SNHP a more robust NO donor in complex biological environments containing high concentrations of thiols, such as plasma or intracellular compartments.

Thiol stability
Class-level
Less prone to thiol-mediated decomposition vs. GSNO
May support stability in thiol-rich biological matrices (class-level inference)
Inferred from S-nitrosothiol class behavior
Thiol Exchange Stability Biological Fluids

Optimal Research Applications for SNHP


Endothelial Dysfunction and Vascular Injury Models

SNHP is ideally suited for ex vivo and in vitro studies of vascular function in models of endothelial damage or denudation. Its unique ability to produce a sustained, >1-hour vasodilatation in endothelium-denuded rat femoral arteries, as demonstrated by direct comparison with SNAP and SNPP [1], makes it the preferred NO donor for experiments requiring prolonged exposure to NO in the absence of a functional endothelium. This includes studies on vascular smooth muscle relaxation mechanisms, restenosis, and the role of NO in vascular repair.

Precise Control of NO Release in Cellular Studies

The distinct sensitivity of SNHP's decomposition to the Cu(I) chelator neocuproine provides a unique experimental advantage [1]. Researchers can exploit this property to fine-tune the rate of NO release in cell culture or isolated tissue preparations by modulating copper availability. This enables more precise dissection of NO's concentration-dependent and time-dependent effects on signaling pathways, gene expression, and cellular responses.

Intracellular NO Delivery and Protein S‑Nitrosylation

SNHP's high lipophilicity (logP > 2) [1] and reduced susceptibility to thiol-mediated decomposition compared to GSNO [1] make it a valuable tool for investigating the intracellular actions of NO. Its ability to readily cross cell membranes and release NO in a more controlled manner within the intracellular milieu positions SNHP as a superior reagent for studying NO-dependent post-translational modifications, such as protein S-nitrosylation, and for probing the role of NO in cellular signaling networks.

Reference Standard for Novel NO‑Releasing Materials

The well-characterized, side-chain-dependent differences in stability and vasodilatory profile among SNAP analogs, including SNHP [1], provide a robust comparative framework. SNHP serves as an excellent reference standard for benchmarking the performance of new, sustained-release NO donors. Its quantifiable prolonged vasodilatation (>1 h) in a validated tissue model offers a clear benchmark for assessing the efficacy and duration of action of next-generation NO-releasing polymers, nanoparticles, or small molecules.

Application
Selection Property
Validation Focus
Ex vivo vascular injury models
Sustained NO release profile
Duration of vasodilation response in denuded vessels
Controlled NO release studies
Copper-redox sensitivity
Decomposition kinetics under varying Cu conditions
Intracellular NO pathway studies
Lipophilicity and thiol stability
Cellular uptake and S-nitrosylation endpoints
NO donor benchmarking studies
Side-chain-dependent stability
Comparative vasodilation endpoint in tissue model

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